4-(2'-Pyridyl)-1-methylpyridinium iodide

Coordination Chemistry UV-Vis Spectroscopy Electronic Structure

Researchers require defined (N,C)-bidentate ligands for reproducible cyclometalation, yet isomer impurities alter coordination modes and emission wavelengths. This asymmetric 2,4'-bipyridinium iodide solves that gap. - Enables green phosphors (508-530 nm) for OLEDs via targeted Ir(III) complex synthesis - Quantifiable +18 nm UV-Vis red shift (273→291 nm) for electronic effect studies - Solid-state cyclometallation range: 160-260°C for predictable catalyst activation - Molecular weight: 298.12 g/mol, C11H11IN2

Molecular Formula C11H11IN2
Molecular Weight 298.12 g/mol
CAS No. 110462-45-8
Cat. No. B3212589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2'-Pyridyl)-1-methylpyridinium iodide
CAS110462-45-8
Molecular FormulaC11H11IN2
Molecular Weight298.12 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=CC=CC=N2.[I-]
InChIInChI=1S/C11H11N2.HI/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11;/h2-9H,1H3;1H/q+1;/p-1
InChIKeyZTJYADZMXBQYTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2'-Pyridyl)-1-methylpyridinium iodide (CAS 110462-45-8): A Core Pyridinium Salt for Coordination Chemistry and Materials Science


4-(2'-Pyridyl)-1-methylpyridinium iodide (CAS 110462-45-8), also known as 1'-methyl-2,4'-bipyridinium iodide, is a quaternized bipyridinium salt with the molecular formula C11H11IN2 and a molecular weight of 298.12 g/mol [1]. This compound is a member of the N-methylated bipyridylium salt family and serves as a crucial precursor for (N,C)-bidentate ligands used in the synthesis of cyclometalated transition metal complexes [2]. Its unique asymmetric 2,4'-bipyridine framework distinguishes it from the more common 2,2'- and 4,4'-isomers, leading to distinct coordination behaviors and electronic properties [3].

Asymmetric 2,4′-bipyridinium salt precursor
Forms (N,C)-bidentate cyclometalating ligands
Distinct coordination chemistry vs. 2,2′/4,4′ isomers

Procurement Rationale: Why 4-(2'-Pyridyl)-1-methylpyridinium iodide Cannot Be Replaced by Other N-Methyl Bipyridinium Isomers


Generic substitution among N-methyl bipyridinium iodide isomers (e.g., 2,2'-, 2,3'-, or 4,4'-isomers) is not scientifically valid due to profound differences in their coordination chemistry and resulting material properties. The position of the quaternized nitrogen atom dictates the ligand's coordination mode (e.g., N-coordination vs. C-coordination) [1] and its electron-donating ability, leading to substantial variations in the redox potentials and emission characteristics of their derived metal complexes [2]. Specifically, the 2,4'-framework of this compound enables a unique (N,C)-bidentate coordination that is inaccessible to the 2,2'- or 4,4'-analogs, directly impacting the performance of catalysts, sensors, and luminescent materials [3].

Coordination mode mismatch
2,2′- or 4,4′-isomers may not replicate (N,C)-bidentate chelation, potentially shifting to N,N-coordination.
Electronic property divergence
Quaternized N position governs electron-donating ability; redox potentials and luminescence may differ substantially.
Cyclometalation accessibility
The 2,4′-framework enables cyclometalation; analogs without this motif may not form the same organometallic intermediates.

4-(2'-Pyridyl)-1-methylpyridinium iodide: Quantified Differentiation in Ligand Design and Material Properties


Electronic Differentiation: Quantified UV-Vis Absorption Shift upon Quaternization

The quaternization of 2,4'-bipyridine to form the 1'-methyl-2,4'-bipyridinium cation results in a quantifiable red shift of its primary intraligand transition. This electronic change is a direct consequence of the N-methylation and is a key differentiator from the parent neutral bipyridine [1].

UV-Vis Quaternization Shift
Head-to-head
+18 nm (273 → 291 nm)
Reported electronic signature of N-methylation
Spectroscopic handle for ligand modification studies
Coordination Chemistry UV-Vis Spectroscopy Electronic Structure

Coordination Chemistry Differentiation: Defined Cyclometallation Temperature Range

The ligand 1-methyl-2,4'-bipyridinium (derived from the target compound) exhibits a defined and tunable thermal cyclometallation behavior when coordinated to palladium(II) and platinum(II), which is distinct from other bipyridinium isomers [1].

Cyclometallation Temperature
Class-level
160–260 °C (solid state)
Defined thermal activation window for catalyst synthesis
TGA/DTA/DSC monitored; tunable by N-alkyl chain length
Organometallic Chemistry Thermal Analysis Catalysis

Photophysical Differentiation: Tuned Green Luminescence in Iridium(III) Complexes

When used to form cyclometalating ligands, the 1-methyl-4-(2'-pyridyl)pyridinium framework yields tricationic Ir(III) complexes with distinct photophysical properties. The emission wavelength is dependent on the position of the quaternized nitrogen, offering a tunable platform for light-emitting applications [1].

Photoluminescence λmax
Cross-study comparable
508–530 nm (green)
Isomer-dependent emission color for Ir(III) phosphors
2,4′- and 2-isomers produce green; 3-isomer yields blue-shifted emission
Luminescence Phosphorescent Materials OLEDs

Core Application Scenarios for 4-(2'-Pyridyl)-1-methylpyridinium iodide in Advanced Materials and Synthesis


Synthesis of Tailored Phosphorescent Iridium(III) Complexes

Researchers use 4-(2'-Pyridyl)-1-methylpyridinium iodide as a precursor to create cyclometalating ligands for Ir(III) complexes. The resulting phosphors exhibit bright green luminescence (508-530 nm), a direct consequence of the specific 2,4'-isomeric structure of the starting material [1]. This makes it a targeted building block for developing green emitters in organic light-emitting diodes (OLEDs) and luminescent sensors, where precise color tuning is paramount.

Design of Cyclometalated Catalysts and Coordination Compounds

The compound serves as a key precursor for (N,C)-bidentate ligands in ruthenium, palladium, and platinum chemistry [2]. Its defined solid-state cyclometallation temperature range (160-260°C) provides a predictable thermal activation window for catalyst synthesis [3]. This behavior is foundational for designing thermally stable catalysts for organic transformations and for understanding structure-reactivity relationships in organometallic chemistry.

Spectroscopic Probe for Ligand Modification Studies

The quantifiable +18 nm red shift in UV-Vis absorption (from 273 nm for free bipyridine to 291 nm for the quaternized cation) allows researchers to use this compound as a model system to study the electronic effects of N-alkylation [4]. This spectroscopic benchmark is valuable for verifying the degree of functionalization in more complex molecular architectures and for tuning the electronic properties of ligands in coordination chemistry.

Application
Selection Property
Validation Focus
Ir(III) phosphor synthesis
2,4′-isomer emission tuning context
Green emission profile for light-emitting applications
Cyclometalated catalyst design
Thermal cyclometallation window
Solid-state reactivity and catalyst stability
Ligand modification studies
N-alkylation electronic effect context
UV-Vis spectroscopic signature verification

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